Arnicolid C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

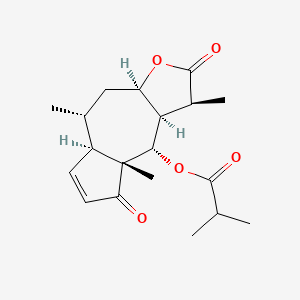

Arnicolid C ist ein Sesquiterpenlacton, das aus der Pflanze Centipeda minima isoliert wurde. Diese Verbindung hat aufgrund ihrer starken Antitumor-Eigenschaften, insbesondere im Zusammenhang mit Brustkrebs, erhebliche Aufmerksamkeit erregt .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung für die Untersuchung von Sesquiterpenlactonen und ihren chemischen Eigenschaften verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, einschließlich Zellzyklusregulation und Apoptose.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika und Therapeutika.

Wirkmechanismus

Arnicolid C übt seine Wirkungen hauptsächlich durch die gezielte Ansprache des Proteins 14-3-3θ aus. Diese Interaktion führt zur Hemmung von nachgeschalteten Signalwegen, die für die Zellproliferation entscheidend sind. Insbesondere induziert this compound eine Zellzyklusarretierung in der G1-Phase und fördert die Apoptose in Krebszellen. Molekular-Docking-Studien haben gezeigt, dass this compound an 14-3-3θ bindet, dessen Expression reduziert und die zugehörigen Signalwege inhibiert werden .

Wirkmechanismus

Target of Action

Arnicolide C, a compound isolated from Centipeda minima, has been identified to primarily target the protein 14-3-3θ . This protein plays a significant role in various cellular processes, including cell cycle control, apoptosis, and signal transduction .

Mode of Action

Arnicolide C interacts with its target, 14-3-3θ, by binding to it . This binding results in a reduction of 14-3-3θ expression . The specific mechanism through which Arnicolide C affects 14-3-3θ protein expression still needs to be determined .

Biochemical Pathways

The binding of Arnicolide C to 14-3-3θ inhibits its downstream signaling pathways linked to cell proliferation . This inhibition disrupts the normal functioning of these pathways, leading to changes in cellular activities .

Result of Action

Arnicolide C’s action on 14-3-3θ leads to several molecular and cellular effects. It inhibits cell proliferation, induces apoptosis, and causes G1 arrest . These effects contribute to Arnicolide C’s antitumor properties .

Biochemische Analyse

Biochemical Properties

Arnicolide C has been found to interact with various biomolecules in the body. For instance, it has been suggested to bind to the protein 14-3-3θ . This interaction is believed to play a crucial role in its biochemical activity, as 14-3-3θ is involved in various cellular processes, including cell cycle control, apoptosis, and signal transduction .

Cellular Effects

Arnicolide C has been shown to have significant effects on various types of cells. In breast cancer cells, for example, it has been found to inhibit proliferation, increase apoptosis, and induce G1 arrest . It has also been shown to reduce the expression of 14-3-3θ, thereby inhibiting its downstream signaling pathways linked to cell proliferation .

Molecular Mechanism

The molecular mechanism of Arnicolide C’s action is believed to be related to its interaction with 14-3-3θ. Molecular docking analysis has indicated that Arnicolide C binds to 14-3-3θ . This binding reduces the expression of 14-3-3θ and inhibits its downstream signaling pathways linked to cell proliferation .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of Arnicolide C in laboratory settings are limited, it has been observed that Arnicolide C can inhibit proliferation, increase apoptosis, and induce G1 arrest in breast cancer cells . These effects suggest that Arnicolide C may have long-term impacts on cellular function.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von Arnicolid C umfasst typischerweise die Extraktion aus Centipeda minima. Das Extraktionsverfahren umfasst das Trocknen des Pflanzenmaterials, gefolgt von einer Lösungsmittelextraktion unter Verwendung organischer Lösungsmittel wie Methanol oder Ethanol. Der Extrakt wird dann chromatographischen Verfahren unterzogen, um this compound zu isolieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound befindet sich noch in einem frühen Stadium, vor allem aufgrund der Komplexität der Extraktions- und Reinigungsprozesse. Fortschritte in biotechnologischen Methoden und großtechnischen Extraktionstechniken werden untersucht, um die Ausbeute und Reinheit von this compound zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Arnicolid C unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter kontrollierter Temperatur und Druck.

Substitution: Halogene, Nukleophile und andere Reagenzien unter verschiedenen Bedingungen, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die weiter auf ihre potenziellen biologischen Aktivitäten untersucht werden können .

Vergleich Mit ähnlichen Verbindungen

Arnicolid C ist unter den Sesquiterpenlactonen einzigartig, da es spezifisch auf 14-3-3θ abzielt. Zu ähnlichen Verbindungen gehören:

Arnicolid D: Ein weiteres Sesquiterpenlacton aus Centipeda minima mit ähnlichen Antitumor-Eigenschaften.

Brevilin A: Ein Sesquiterpenlacton mit vergleichbarer chemischer Struktur und biologischen Aktivitäten.

This compound zeichnet sich durch seinen spezifischen Wirkmechanismus und sein Potenzial für eine gezielte Krebstherapie aus .

Eigenschaften

IUPAC Name |

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O5/c1-9(2)17(21)24-16-15-11(4)18(22)23-13(15)8-10(3)12-6-7-14(20)19(12,16)5/h6-7,9-13,15-16H,8H2,1-5H3/t10-,11+,12+,13-,15-,16+,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUOPGZYLRFCHJ-APDQSUQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the main mechanism of action of Arnicolide C in cancer cells?

A1: Arnicolide C exhibits anti-cancer effects, particularly in breast cancer cells, by targeting the 14-3-3θ protein. [] This interaction leads to a decrease in 14-3-3θ expression and subsequent inhibition of downstream signaling pathways associated with cell proliferation. [] Additionally, Arnicolide C has been shown to induce cell cycle arrest at the G1 phase and promote apoptosis in breast cancer cells. []

Q2: Does Arnicolide C impact other signaling pathways involved in cancer progression?

A2: Yes, research indicates that Arnicolide C influences multiple signaling pathways relevant to cancer. Studies demonstrate that Arnicolide C suppresses the mTOR/E2F1/FANCD2 axis in non-small cell lung cancer, enhancing the sensitivity of cancer cells to DNA cross-linking chemotherapeutic agents like cisplatin and mitomycin C. [] Furthermore, Arnicolide C displays anti-inflammatory effects by inhibiting the phosphorylation of ERK, JNK, and p38 proteins within the MAPK signaling pathway, as observed in LPS-stimulated RAW 264.7 macrophages. [] In nasopharyngeal carcinoma cells, Arnicolide C has been shown to downregulate cyclin D3, cdc2, phosphorylated PI3K, phosphorylated AKT, phosphorylated mTOR, and phosphorylated STAT3, while upregulating cleaved PARP, cleaved caspase 9, and Bax, suggesting its involvement in cell cycle regulation, apoptosis induction, and the modulation of the PI3K/AKT/mTOR and STAT3 signaling pathways. []

Q3: Has the anti-cancer activity of Arnicolide C been demonstrated in any in vivo models?

A3: Yes, the anti-breast cancer effects of Arnicolide C have been observed in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models, demonstrating its efficacy in vivo. [] Similar results were obtained in a A549 xenograft mouse model, where co-administration of Arnicolide C and cisplatin showed a synergistic anticancer effect by suppressing mTOR/FANCD2 signaling in tumor tissues. []

Q4: What is the source of Arnicolide C?

A4: Arnicolide C is a sesquiterpene lactone isolated from the plant Centipeda minima, traditionally used as a folk medicine in Southeast Asia. []

Q5: What other bioactive compounds are found in Centipeda minima?

A5: Besides Arnicolide C, Centipeda minima contains several other bioactive compounds such as Brevilin A, Arnicolide D, and Microhelenin C. [, ] Research suggests that these compounds exhibit anti-tumor activity. []

Q6: Is there any research on the potential of Arnicolide C for treating inflammatory skin conditions?

A6: While not directly addressing Arnicolide C specifically, a study investigated the effects of a Centipeda minima extract (CMX) enriched in Arnicolide C, Brevilin A, Arnicolide D, and Microhelenin C on macrophages and keratinocytes in the context of psoriasis. [] The study found that CMX reduced the production of pro-inflammatory cytokines by inhibiting LPS-induced JAK1/2 and STAT1/3 phosphorylation in macrophages. [] Moreover, CMX downregulated chemokine expression and cell proliferation in HaCaT cells induced by rh-IL-6 and rh-IFN-γ, respectively. [] This suggests that Arnicolide C, as a component of CMX, might contribute to these observed effects.

Q7: What analytical methods are used to quantify Arnicolide C?

A7: High-performance liquid chromatography (HPLC) has been successfully employed for the simultaneous determination of Arnicolide C and Brevilin A in Centipeda minima samples. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide](/img/structure/B2391092.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2391094.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2391098.png)

![3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2391101.png)

![2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One](/img/structure/B2391103.png)

![2-[4-(4,5-Dichloroimidazol-1-yl)butyl]isoindole-1,3-dione](/img/structure/B2391105.png)

![[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2391113.png)